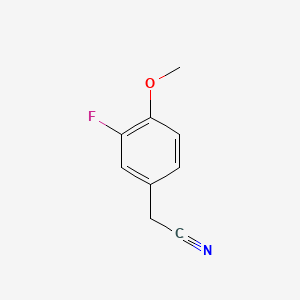

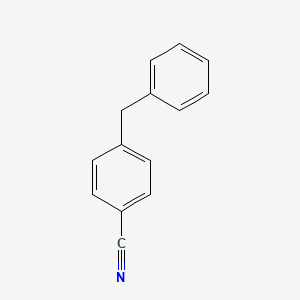

4-ベンジルベンゾニトリル

概要

説明

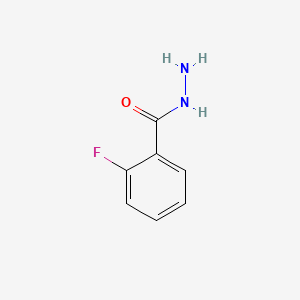

4-Benzylbenzonitrile is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Benzylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有用な化合物の前駆体

4-ベンジルベンゾニトリルは、化学業界において、さまざまな有用な化合物の前駆体として、主要な用途があります。 たとえば、ベンゾ酸に加水分解したり、ベンジルアミンに還元したりすることができます .

医薬品中間体

医薬品業界では、4-ベンジルベンゾニトリルは、さまざまな医薬品を製造する中間体として使用されています。 4-ベンジルベンゾニトリル分子のニトリル基は、さまざまな生物活性化合物を生成するために操作できます .

環境影響と安全性研究

多くの他の産業化学物質と同様に、4-ベンジルベンゾニトリルは、慎重に検討する必要がある潜在的な環境および健康への影響があります。 動物実験では、経口、皮膚、または吸入による暴露では、急性毒性が低いことが示されています。 ただし、慢性暴露は、眼、皮膚、呼吸器への刺激を引き起こす可能性があります .

天文学研究

産業用途に加えて、4-ベンジルベンゾニトリルは、科学研究において重要な役割を果たしています。 たとえば、天文学者は、2018年に宇宙で4-ベンジルベンゾニトリルを検出し、星間物質で特定の芳香族分子が特定されたのはこれが初めてでした .

グリーン合成

イオン液体を使用する新しいグリーンな4-ベンジルベンゾニトリル合成経路が提案されました。 この方法では、金属塩触媒の使用とその分離を排除するため、分離プロセスが大幅に簡素化されます .

水素化研究

トリクルベッド反応器において、添加物なしで、Pd / γ-Al2O3触媒を用いて、4-ベンジルベンゾニトリルをベンジルアミンに効率的かつ選択的に水素化することが達成されました .

Safety and Hazards

4-Benzylbenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

作用機序

Target of Action

Benzonitrile, a related compound, is known to play key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, a widely used advanced coating .

Mode of Action

It is synthesized from benzaldehyde and hydroxylamine hydrochloride, which is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

Biochemical Pathways

Benzyl nitrile, a related compound, is generated from L-phenylalanine via phenylacetaldoxime in tea . This biochemical pathway involves the conversion of L-phenylalanine into phenylacetaldoxime, which is then converted into benzyl nitrile .

Pharmacokinetics

The pharmacokinetics of related compounds, such as benzylpenicillin, have been studied extensively .

Result of Action

The related compound benzonitrile is known to play key roles in the synthesis of various compounds and serves as a prominent intermediate in the production of certain coatings .

Action Environment

The action, efficacy, and stability of 4-Benzylbenzonitrile can be influenced by various environmental factors. For instance, the synthesis of benzonitrile, a related compound, from benzaldehyde and hydroxylamine hydrochloride, can be affected by factors such as reaction time, corrosion, recovery of hydrochloric acid, and the use of metal salt catalysts .

生化学分析

Biochemical Properties

4-Benzylbenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, such as proteins and nucleic acids. Additionally, 4-Benzylbenzonitrile can form coordination complexes with transition metals, which can influence its biochemical activity .

Cellular Effects

The effects of 4-Benzylbenzonitrile on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of certain kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, 4-Benzylbenzonitrile has been found to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 4-Benzylbenzonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450s, by binding to their active sites. This binding can prevent the enzymes from catalyzing their normal reactions, leading to the accumulation of substrates and the formation of reactive intermediates. Additionally, 4-Benzylbenzonitrile can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. These interactions can result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzylbenzonitrile can change over time due to its stability and degradation. Studies have shown that 4-Benzylbenzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to 4-Benzylbenzonitrile in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Benzylbenzonitrile in animal models vary with different dosages. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause significant toxicity. High doses of 4-Benzylbenzonitrile have been associated with liver and kidney damage, as well as alterations in blood chemistry. These toxic effects are likely due to the formation of reactive intermediates and the subsequent damage to cellular components. Threshold effects have been observed, where certain dosages lead to a sudden increase in toxicity, indicating a non-linear dose-response relationship .

Metabolic Pathways

4-Benzylbenzonitrile is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Benzylbenzonitrile, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble products that can be excreted from the body. The interaction with these metabolic pathways can influence the overall metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, 4-Benzylbenzonitrile is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific transporters and binding proteins. Once inside the cell, 4-Benzylbenzonitrile can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of 4-Benzylbenzonitrile within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 4-Benzylbenzonitrile is crucial for its activity and function. It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. Additionally, 4-Benzylbenzonitrile can be found in the mitochondria, where it may influence mitochondrial function and energy metabolism. The localization of 4-Benzylbenzonitrile to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications that direct it to these locations .

特性

IUPAC Name |

4-benzylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRFNWUIJASATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178003 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23450-31-9 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。